molecular formula C8H13Cl2NO2 B2393111 tert-butyl N-(2,2-dichlorocyclopropyl)carbamate CAS No. 2225146-59-6

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate

Cat. No.: B2393111
CAS No.: 2225146-59-6
M. Wt: 226.1
InChI Key: DHQJRQCIVJMDBQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate: is a chemical compound with the molecular formula C₈H₁₃Cl₂NO₂ and a molecular weight of 226.1 g/mol It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2,2-dichlorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dichlorocyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorocyclopropyl group may also contribute to the compound’s reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the dichlorocyclopropyl group.

    tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the dichlorocyclopropyl group.

    Phenyl carbamate: Contains a phenyl group instead of the tert-butyl group.

Uniqueness: tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJRQCIVJMDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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